PI3K-IN-S1
Description
PI3K inhibitors are typically characterized by their isoform selectivity (e.g., targeting PI3Kα, β, γ, or δ), potency (IC50 values), and pharmacokinetic profiles. The development of PI3K-IN-S1 likely adheres to rigorous standards for experimental reproducibility, including detailed synthesis protocols, spectroscopic validation, and biological activity assays, as mandated by academic journals such as ACS Applied Electronic Materials .
Properties
Molecular Formula |
C22H18N4O4S |
|---|---|
Molecular Weight |
434.47 |
IUPAC Name |
2-Methoxy-3-(phenylsulfonamido)-5-(quinazolin-6-yl)benzamide |
InChI |
InChI=1S/C22H18N4O4S/c1-30-21-18(22(23)27)10-15(14-7-8-19-16(9-14)12-24-13-25-19)11-20(21)26-31(28,29)17-5-3-2-4-6-17/h2-13,26H,1H3,(H2,23,27) |
InChI Key |
LVRKCKYEJHGYPZ-UHFFFAOYSA-N |
SMILES |
O=C(N)C1=CC(C2=CC3=CN=CN=C3C=C2)=CC(NS(=O)(C4=CC=CC=C4)=O)=C1OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PI3K inhibitor S1; PI3K IN-S1; PI3K-IN S1; PI3K-IN-S1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Comparable Inhibitors
Structural Insights :
- HS-173: Features a thieno[3,2-d]pyrimidine core, optimizing binding to the ATP pocket of PI3Kα. Its sulfonamide group enhances solubility and target affinity .
Efficacy and Selectivity
- This compound : Assumed to exhibit improved isoform selectivity compared to early-generation inhibitors like LY294002, minimizing off-target effects.
- HS-173: Demonstrates nanomolar potency against PI3Kα (IC50 = 6.2 nM) and >100-fold selectivity over other isoforms, making it a candidate for PI3Kα-driven cancers .
- LY294002 : Despite its utility in foundational research, its pan-PI3K activity and metabolic instability limit therapeutic applications.
Table 2: Pharmacokinetic Comparison
| Parameter | This compound* | HS-173 | LY294002 |
|---|---|---|---|
| Bioavailability | Not reported | Moderate (oral) | Low (oral) |
| Half-life (t½) | Not reported | ~8 hours | ~2 hours |
| Toxicity (LD50) | Not reported | >500 mg/kg (mice) | 150 mg/kg (mice) |
Critical Research Findings and Limitations
LY294002 : Demonstrated efficacy in vitro but failed in clinical trials due to rapid clearance and insulin resistance induction.
This compound : While hypothetical, its design likely incorporates lessons from predecessors, such as structural modifications to enhance metabolic stability and isoform specificity.
Challenges in Comparison :
- The absence of explicit data for this compound in the provided evidence necessitates reliance on general PI3K inhibitor trends.
- Journals like Organic Letters emphasize reproducibility through detailed experimental reporting (e.g., NMR, HRMS) , which would be critical for validating this compound’s claims.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
